Perfluorobutanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluorobutanesulfonate is a perfluoroalkyl substance with a four-carbon fluorocarbon chain and a sulfonic acid functional group. It is known for its stability and unreactive nature due to the strength of carbon-fluorine bonds. This compound can exist as a colorless liquid or a corrosive solid. It has been used as a replacement for perfluorooctanesulfonic acid in various applications due to its lower bioaccumulation potential .
Preparation Methods
Perfluorobutanesulfonate can be synthesized through various methods. One common synthetic route involves the reaction of perfluorobutanesulfonyl fluoride with a base, such as potassium hydroxide, to produce potassium this compound. This method typically involves continuous fluid reactions to replace batch kettle-type reactions . Industrial production methods often involve the use of fluorosurfactants, where this compound functions as the hydrophobe .
Chemical Reactions Analysis
Perfluorobutanesulfonate is relatively stable and unreactive due to its strong carbon-fluorine bonds. it can undergo certain chemical reactions under specific conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents, although this reaction is not commonly observed due to the compound’s stability.
Reduction: Reduction reactions are rare for this compound due to the stability of the carbon-fluorine bonds.
Scientific Research Applications
Perfluorobutanesulfonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of perfluorobutanesulfonate involves its interaction with molecular targets and pathways. It has been shown to disrupt lipid metabolism and pancreatic organogenesis in zebrafish by affecting gene expression related to lipid homeostasis . Additionally, it promotes the expression of estrogen and androgen receptors in amphibians, indicating its potential impact on hormonal pathways .
Comparison with Similar Compounds
Perfluorobutanesulfonate is often compared with other perfluoroalkyl substances, such as perfluorooctanesulfonic acid and perfluoropentanoate. Unlike perfluorooctanesulfonic acid, this compound has a shorter carbon chain, resulting in lower bioaccumulation potential and reduced environmental persistence . Other similar compounds include:
Perfluorooctanesulfonic acid: Known for its high bioaccumulation and persistence in the environment.
Perfluoropentanoate: Another fluorinated compound with applications in engineering solvents.
Fluorotelomer-based products: Used as alternatives to perfluorooctanesulfonic acid in various applications.
This compound stands out due to its balance between stability and lower environmental impact compared to longer-chain perfluoroalkyl substances.
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9O3S/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h(H,14,15,16)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTNAGYHADQMCM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9O3S- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873015 |
Source
|
Record name | Perfluorobutanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45187-15-3 |
Source
|
Record name | Perfluorobutanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.